molecular formula C₂₃H₄₃N₃O₃ B1139773 2-Azido-1-pivaloyl D-erythro-Sphingosine CAS No. 114275-41-1

2-Azido-1-pivaloyl D-erythro-Sphingosine

Cat. No. B1139773
M. Wt: 409.61
InChI Key:
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Description

Synthesis Analysis

The synthesis of 2-Azido-1-pivaloyl D-erythro-Sphingosine involves multiple steps, starting from commercially available precursors. One approach for synthesizing D-erythro-sphingosine and its azido derivatives involves starting from D-ribo-phytosphingosine, utilizing key transformations like palladium-catalyzed regiospecific reduction and regio- and stereoselective trans-elimination processes (van den Berg et al., 2002). Efficient synthesis routes also leverage cross-metathesis approaches for the practical and high-yielding production of these compounds (Torssell & Somfai, 2004).

Molecular Structure Analysis

The molecular structure of 2-Azido-1-pivaloyl D-erythro-Sphingosine is characterized by its azido group and the pivaloyl protective group, which are crucial for its biological function and reactivity. The orthogonally protected D-erythro-sphingosine derivative, as synthesized by Gargano and Lees (2001), provides a framework for coupling with various molecules, highlighting the importance of selective deprotection in subsequent chemical reactions (Gargano & Lees, 2001).

Chemical Reactions and Properties

Chemical reactions involving 2-Azido-1-pivaloyl D-erythro-Sphingosine are influenced by its azido and pivaloyl groups. These functional groups enable selective chemical transformations, such as azide reduction and coupling reactions, which are pivotal for synthesizing sphingolipid derivatives and analogs. The methodology for incorporating azido groups into sphingosine derivatives, as described by Jung and Schmidt (2000), plays a crucial role in synthesizing modified sphingosines for biological and pharmacological investigations (Jung & Schmidt, 2000).

Scientific Research Applications

Synthesis and Modification for Sphingolipid Studies

The compound serves as a critical intermediate in the synthesis of orthogonally protected sphingosine derivatives, enabling coupling to various molecules for biological studies. Gargano and Lees (2001) developed a method providing rapid access to orthogonally protected D-erythro-sphingosine, suitable for subsequent modifications (Gargano & Lees, 2001). Similarly, research by Duclos (2001) detailed the total synthesis of D-erythro-sphingosine, ceramide, and glucosylceramide via an azidosphingosine analog, highlighting its significance in creating bio-molecular assemblies for biophysical studies (Duclos, 2001).

Immunomodulating Glycosphingolipids Synthesis

Costantino et al. (2002) illustrated an efficient synthesis approach to 2′-deoxy-α-galactosyl glycosphingolipids, starting from commercially available materials and utilizing the azido precursor of sphingosine, which plays a pivotal role in immunomodulation (Costantino, Fattorusso, Imperatore, & Mangoni, 2002).

Novel Sphingosine Derivatives and Sphingosine Kinase Inhibitors

The compound is instrumental in creating novel sphingo-guanidines, serving as sphingosine kinase inhibitors, which have implications in treating diseases linked to sphingolipid metabolism. Sharma (2011) discussed the development and potential therapeutic applications of these inhibitors in combating cancer and other diseases related to ceramidase or sphingosine kinase activity (Sharma, 2011).

Sphingolipid Metabolism and Signal Transduction

Furthermore, the metabolism and signaling pathways of sphingolipids, which are crucial for cellular functions, are explored through derivatives of 2-Azido-1-pivaloyl D-erythro-Sphingosine. Liu et al. (2000) identified a novel mammalian sphingosine kinase type 2 isoform, showing the importance of these pathways in cell proliferation, survival, and potentially novel functions (Liu et al., 2000).

Enhanced Synthesis Approaches for Sphingomyelins

An advanced and scalable synthesis method starting from 2-azido-3-O-benzoylsphingosine, detailed by Philippe et al. (2020), underscores the compound's versatility in generating deuterated sphingomyelins for mass spectrometry standards, facilitating research into sphingomyelin roles and functions (Philippe et al., 2020).

properties

IUPAC Name

[(E,2S,3R)-2-azido-3-hydroxyoctadec-4-enyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43N3O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(27)20(25-26-24)19-29-22(28)23(2,3)4/h17-18,20-21,27H,5-16,19H2,1-4H3/b18-17+/t20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQMTKUQTNSGBI-BWMVHVDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COC(=O)C(C)(C)C)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-1-pivaloyl D-erythro-Sphingosine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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